molecular formula C17H20ClN3O B5184270 (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine

(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine

カタログ番号 B5184270
分子量: 317.8 g/mol
InChIキー: DBKXOGBZCWWDFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.

作用機序

(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine exerts its anti-tumor activity by inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, and its inhibition leads to decreased B-cell activation and survival. (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine binds to the ATP-binding site of BTK, preventing its phosphorylation and downstream signaling.
Biochemical and physiological effects:
(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been shown to inhibit B-cell activation and proliferation in vitro and in vivo. In preclinical studies, (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has demonstrated significant anti-tumor activity in various mouse models of B-cell malignancies. (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and long half-life.

実験室実験の利点と制限

(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine is a potent and selective inhibitor of BTK, making it a valuable tool for studying the role of BTK in B-cell malignancies. However, like all small molecule inhibitors, (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has limitations in terms of off-target effects and potential toxicity. Careful dose optimization and toxicity studies are necessary to ensure the safety and efficacy of (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine in preclinical studies.

将来の方向性

There are several potential future directions for the development of (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine as a therapeutic agent for B-cell malignancies. One approach is to combine (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine with other targeted agents or chemotherapy to enhance its anti-tumor activity. Another approach is to explore the use of (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine in combination with immunotherapy, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Additionally, further studies are needed to determine the optimal dosing and treatment duration of (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine in clinical trials.

合成法

The synthesis of (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine involves a multi-step process starting from commercially available starting materials. The key steps include the synthesis of 2-chlorobenzylamine, which is then reacted with 2-(4-morpholinyl)-3-pyridinylmethanol to yield the final product. The synthesis has been optimized to yield high purity and high yield of (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine.

科学的研究の応用

(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has potent anti-tumor activity in various mouse models of B-cell malignancies.

特性

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c18-16-6-2-1-4-14(16)12-19-13-15-5-3-7-20-17(15)21-8-10-22-11-9-21/h1-7,19H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKXOGBZCWWDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)CNCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。